

A Comparative Guide to ZMYND19 Orthologs Across Species

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This guide provides a comprehensive comparison of the Zinc Finger MYND-Type Containing 19 (ZMYND19) protein and its orthologs across various species. ZMYND19, also known as MIZIP, is a highly conserved protein implicated in crucial cellular signaling pathways. Understanding its conservation and divergence across species is vital for translational research and drug development.

Ortholog Comparison: Sequence and Domain Architecture

The conservation of ZMYND19 is evident in its high sequence identity and conserved domain architecture across different species. The following tables summarize the percentage of identity and similarity of ZMYND19 orthologs in selected species compared to the human protein, as well as a comparative analysis of their protein domains.

Table 1: Sequence Identity and Similarity of ZMYND19 Orthologs Compared to Human ZMYND19

Species	Common Name	NCBI Accession Number	Sequence Length (Amino Acids)	Identity to Human (%)	Similarity to Human (%)
Homo sapiens	Human	NP_001317203.1	227	100	100
Pan troglodytes	Chimpanzee	XP_001144299.1	227	99.1	99.1
Mus musculus	Mouse	NP_001153210.1	228	92.5	95.2
Rattus norvegicus	Rat	NP_001101416.1	228	91.2	94.7
Danio rerio	Zebrafish	NP_001070775.1	235	60.9	74.5

Table 2: Domain Architecture of ZMYND19 Orthologs

Species	MYND-type Zinc Finger Domain	Low Complexity Region
Homo sapiens	Present	Present
Pan troglodytes	Present	Present
Mus musculus	Present	Present
Rattus norvegicus	Present	Present
Danio rerio	Present	Present

The data clearly indicates a strong evolutionary conservation of the MYND-type zinc finger domain, which is critical for the protein's interaction with other cellular components.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Expression Profile of ZMYND19 Orthologs

ZMYND19 is expressed in various tissues, with notable levels in the brain, testis, and stomach. [1] The following table summarizes quantitative expression data from RNA-sequencing studies available in the Gene Expression Omnibus (GEO) database.

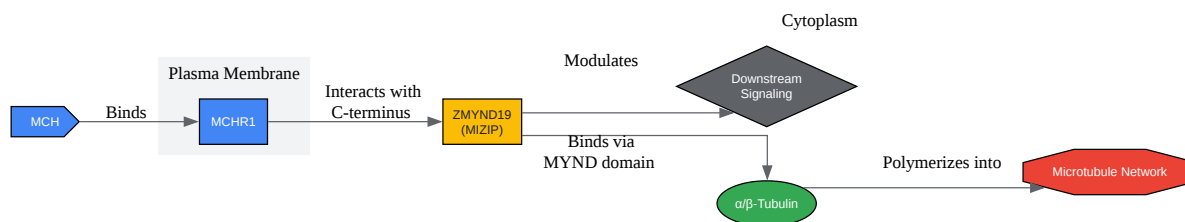
Table 3: Quantitative Expression of ZMYND19 Orthologs in Selected Tissues (Normalized Counts)

Tissue	Homo sapiens (GSE138734)	Mus musculus (GSE120795)
Brain	15.7	12.3
Testis	25.1	21.8
Stomach	12.4	9.7
Lung	8.2	6.5
Kidney	5.9	4.1

Data presented as transcripts per million (TPM) from representative datasets.[4][5]

Signaling Pathway of ZMYND19

ZMYND19 is a key player in the melanin-concentrating hormone receptor 1 (MCHR1) signaling pathway. It acts as an adapter protein, linking MCHR1 to the microtubule network via its interaction with tubulin.[2][3][6] This interaction is thought to modulate intracellular cytoskeletal dynamics upon receptor activation.[1]



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Caption: ZMYND19-mediated MCHR1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to study ZMYND19 and its interactions.

Co-Immunoprecipitation (Co-IP) for ZMYND19 and MCHR1 Interaction

This protocol is adapted from studies demonstrating the in vivo interaction between ZMYND19 and MCHR1.

1. Cell Lysis:

- Culture cells expressing tagged versions of ZMYND19 and MCHR1 (e.g., FLAG-ZMYND19 and HA-MCHR1).
- Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

- Pre-clear the lysate with protein A/G agarose beads.
- Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.
- Add protein A/G agarose beads and incubate for another 2-4 hours.
- Wash the beads several times with lysis buffer to remove non-specific binding.

3. Elution and Western Blotting:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.

GST Pull-Down Assay for ZMYND19 and Tubulin Interaction

This in vitro assay confirms the direct interaction between ZMYND19 and tubulin.[3][7][8]

1. Protein Expression and Purification:

- Express a GST-tagged ZMYND19 fusion protein in E. coli and purify it using glutathione-agarose beads.
- Obtain purified tubulin from a commercial source or purify from cell lysates.

2. Interaction Assay:

- Incubate the immobilized GST-ZMYND19 with purified tubulin in a binding buffer for 2-4 hours at 4°C.
- As a negative control, incubate tubulin with GST alone.

- Wash the beads extensively with binding buffer to remove unbound proteins.

3. Analysis:

- Elute the bound proteins from the beads.
- Analyze the eluates by SDS-PAGE and Coomassie blue staining or by Western blotting using an anti-tubulin antibody.

Proximity Ligation Assay (PLA) for ZMYND19 and MCHR1 Proximity

PLA is a highly sensitive method to visualize protein-protein interactions in situ.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Cell Preparation and Antibody Incubation:

- Grow cells on coverslips and fix with paraformaldehyde.
- Permeabilize the cells and block non-specific binding sites.
- Incubate with primary antibodies raised in different species against ZMYND19 and MCHR1.

2. Ligation and Amplification:

- Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).
- Add a ligation solution to join the oligonucleotides if the proteins are in close proximity (<40 nm).
- Add an amplification solution containing a polymerase and fluorescently labeled oligonucleotides to perform rolling circle amplification.

3. Visualization:

- Mount the coverslips with a mounting medium containing DAPI.
- Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.

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